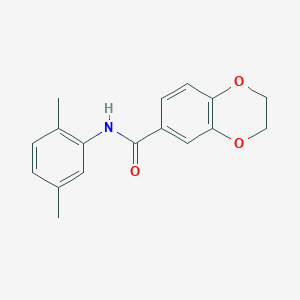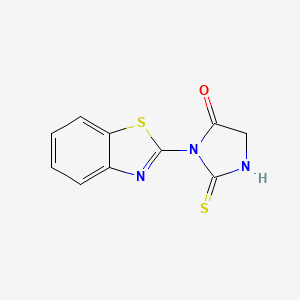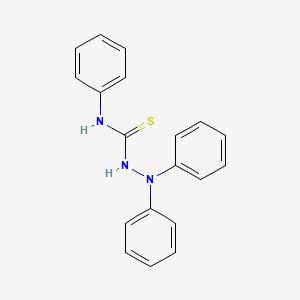![molecular formula C15H14F3NO3S B5813407 4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5813407.png)
4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide, also known as EHT 1864, is a small molecule inhibitor that has been extensively studied for its potential use in cancer research. It was first synthesized in 2008 and has since been the subject of numerous scientific studies. In
Mecanismo De Acción
4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide 1864 works by binding to and inhibiting the activity of Rho GTPases, which are proteins that regulate the cytoskeleton and play a key role in cell migration, invasion, and metastasis. By inhibiting Rho GTPases, this compound 1864 prevents cancer cells from spreading to other parts of the body, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
Studies have shown that this compound 1864 has a number of biochemical and physiological effects. It has been shown to inhibit the activity of Rho GTPases, which are proteins that play a key role in cell migration, invasion, and metastasis. This compound 1864 has also been shown to inhibit the growth and proliferation of cancer cells, both in vitro and in vivo. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide 1864 is its specificity for Rho GTPases. Unlike other inhibitors that target multiple proteins, this compound 1864 specifically targets Rho GTPases, making it a more effective inhibitor. However, one of the limitations of this compound 1864 is its low solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are a number of future directions for 4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide 1864 research. One area of interest is the development of more soluble analogs of this compound 1864, which would make it easier to work with in lab experiments. Another area of interest is the use of this compound 1864 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is interest in studying the potential use of this compound 1864 in other diseases, such as cardiovascular disease and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide 1864 involves several steps, starting with the reaction of 2-(trifluoromethyl)aniline with ethyl bromoacetate to form the ethyl ester of 2-(trifluoromethyl)benzoic acid. This intermediate is then reacted with benzenesulfonyl chloride to form the sulfonamide derivative, which is then treated with sodium ethoxide to yield the final product, this compound 1864.
Aplicaciones Científicas De Investigación
4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide 1864 has been extensively studied for its potential use in cancer research. It has been shown to inhibit the activity of Rho GTPases, which are proteins that play a key role in cell migration, invasion, and metastasis. By inhibiting Rho GTPases, this compound 1864 has the potential to prevent cancer cells from spreading to other parts of the body, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3S/c1-2-22-11-7-9-12(10-8-11)23(20,21)19-14-6-4-3-5-13(14)15(16,17)18/h3-10,19H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDVMRCFZBWUIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chlorophenyl)thio]-N-cyclopropylacetamide](/img/structure/B5813336.png)
![methyl 2-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5813343.png)

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5813353.png)



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide](/img/structure/B5813382.png)
![2-[(4-bromobenzyl)(propyl)amino]ethanol](/img/structure/B5813392.png)
![4-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5813396.png)
![3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5813400.png)
![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5813402.png)

